Gly-Gly-D-leu
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Overview
Description
Glycylglycyl-D-leucine, commonly referred to as Gly-Gly-D-leu, is a tripeptide composed of two glycine residues followed by a D-leucine residue. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-D-leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for peptide production. Additionally, advancements in green chemistry have led to the development of environmentally friendly methods for peptide synthesis, such as using water as a solvent instead of organic solvents .
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-D-leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the side chains of the amino acids.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Glycine and D-leucine.
Oxidation and Reduction: Modified peptides with altered side chains.
Substitution: New peptides with different amino acid sequences.
Scientific Research Applications
Gly-Gly-D-leu has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Gly-Gly-D-leu depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, and other proteins, modulating various biological pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. Similarly, cell-penetrating peptides can facilitate the delivery of therapeutic molecules into cells by interacting with the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-leucine: Similar to Gly-Gly-D-leu but contains L-leucine instead of D-leucine.
Glycylglycyl-L-alanine: Contains L-alanine instead of leucine.
Glycylglycyl-L-valine: Contains L-valine instead of leucine.
Uniqueness
This compound is unique due to the presence of D-leucine, which can confer different biological properties compared to its L-leucine counterpart. D-amino acids are less common in nature and can provide resistance to enzymatic degradation, making D-peptides more stable in biological systems .
Properties
Molecular Formula |
C10H19N3O4 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m1/s1 |
InChI Key |
XPJBQTCXPJNIFE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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